molecular formula C15H14N2O2S B2701779 N-(1-(furan-3-yl)propan-2-yl)benzo[d]thiazole-6-carboxamide CAS No. 1798619-25-6

N-(1-(furan-3-yl)propan-2-yl)benzo[d]thiazole-6-carboxamide

Cat. No. B2701779
CAS RN: 1798619-25-6
M. Wt: 286.35
InChI Key: QNHKERPDCZDXOR-UHFFFAOYSA-N
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Description

“N-(1-(furan-3-yl)propan-2-yl)benzo[d]thiazole-6-carboxamide” is a chemical compound. It is related to the class of compounds known as benzo[d]thiazoles . Benzo[d]thiazoles have been found to exhibit biological activity and are used in the development of new drugs .


Synthesis Analysis

The synthesis of similar compounds involves the coupling of an amine with a carbonyl chloride in propan-2-ol, followed by treatment with diphosphorus pentasulfide in anhydrous toluene to obtain the corresponding thioamide .


Molecular Structure Analysis

The molecular structure of “N-(1-(furan-3-yl)propan-2-yl)benzo[d]thiazole-6-carboxamide” can be analyzed using techniques such as IR spectroscopy and 1H NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving “N-(1-(furan-3-yl)propan-2-yl)benzo[d]thiazole-6-carboxamide” can include electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(1-(furan-3-yl)propan-2-yl)benzo[d]thiazole-6-carboxamide” can be analyzed using techniques such as IR spectroscopy and 1H NMR spectroscopy .

Scientific Research Applications

Synthesis and Chemical Reactivity

Research in the field of organic chemistry has extensively explored the synthesis and reactivity of furan and benzothiazole derivatives. For instance, Aleksandrov et al. (2017) synthesized N-(1-Naphthyl)furan-2-carboxamide by coupling naphthalen-1-amine with furan-2-carbonyl chloride in propan-2-ol, followed by treatment with excess P2S5 in anhydrous toluene to obtain the corresponding thioamide. This compound was then oxidized to produce 2-(furan-2-yl)benzo[e][1,3]benzothiazole, demonstrating a method for creating complex molecules with potential applications in materials science and pharmaceuticals Aleksandrov & El’chaninov, 2017.

Material Science Applications

In the realm of materials science, Içli-Özkut et al. (2013) designed and synthesized furan and benzochalcogenodiazole based polymers via a donor–acceptor approach. These polymers exhibited multicolor properties at different redox states and possess low band gaps, indicating their potential use in electronic and optoelectronic devices İçli-Özkut et al., 2013.

Antimicrobial and Anticancer Activities

Patel et al. (2015) synthesized a novel series of benzo[d]thiazole-2-carboxamide derivatives and evaluated their cytotoxicity against cancer cell lines, demonstrating moderate to excellent potency. This research highlights the potential of such compounds in developing new therapeutic agents Patel et al., 2015.

Corrosion Inhibition

Yadav et al. (2015) investigated amino acid compounds with furan and benzothiazole moieties as corrosion inhibitors for N80 steel in HCl solution. Their research provided insights into the application of these compounds in protecting industrial materials against corrosion, thereby extending their lifespan Yadav, Sarkar, & Purkait, 2015.

Future Directions

The future directions for “N-(1-(furan-3-yl)propan-2-yl)benzo[d]thiazole-6-carboxamide” could involve further exploration of its biological activity and potential applications in drug development .

properties

IUPAC Name

N-[1-(furan-3-yl)propan-2-yl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c1-10(6-11-4-5-19-8-11)17-15(18)12-2-3-13-14(7-12)20-9-16-13/h2-5,7-10H,6H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNHKERPDCZDXOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC=C1)NC(=O)C2=CC3=C(C=C2)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(furan-3-yl)propan-2-yl)benzo[d]thiazole-6-carboxamide

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